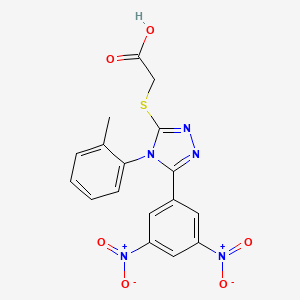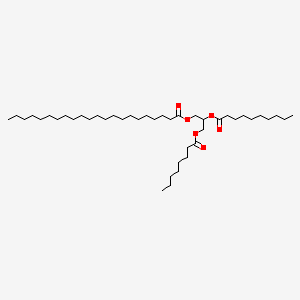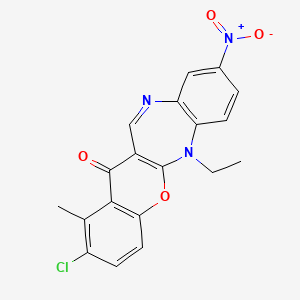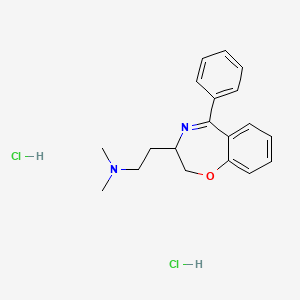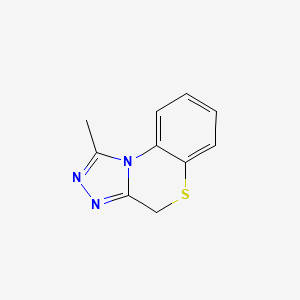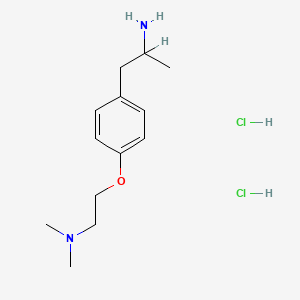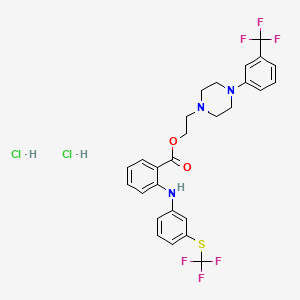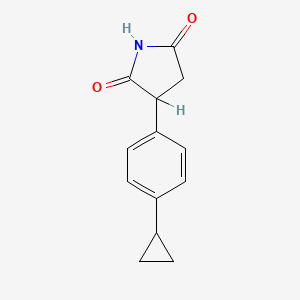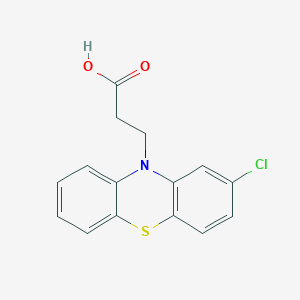
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-5-nitro-: is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a thione group at the second position, two diethylamino methyl groups at the first and third positions, and a nitro group at the fifth position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-5-nitro- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Introduction of Diethylamino Methyl Groups: The diethylamino methyl groups are introduced via a Mannich reaction, where formaldehyde and diethylamine are reacted with the benzimidazole core.
Nitration: The nitro group is introduced at the fifth position through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
- Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-5-nitro- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro-
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the benzimidazole core. While the compound has diethylamino methyl groups, similar compounds may have dimethylamino, piperidinyl, or morpholinyl groups.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The presence of different substituents can also influence the compound’s biological activity, making some derivatives more potent or selective in their interactions with biological targets.
This detailed article provides a comprehensive overview of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-5-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
112118-09-9 |
|---|---|
Formule moléculaire |
C17H27N5O2S |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1,3-bis(diethylaminomethyl)-5-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H27N5O2S/c1-5-18(6-2)12-20-15-10-9-14(22(23)24)11-16(15)21(17(20)25)13-19(7-3)8-4/h9-11H,5-8,12-13H2,1-4H3 |
Clé InChI |
BEUCXFLUYJUJBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=S)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




